N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14952203
InChI: InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-12-4-5-13-11(8-12)6-7-17-13/h4-9,17H,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C16H17N3OS
Molecular Weight: 299.4 g/mol

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14952203

Molecular Formula: C16H17N3OS

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C16H17N3OS
Molecular Weight 299.4 g/mol
IUPAC Name N-(1H-indol-5-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-12-4-5-13-11(8-12)6-7-17-13/h4-9,17H,1-3H3,(H,19,20)
Standard InChI Key SIVMDENAZXOXTR-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC3=C(C=C2)NC=C3

Introduction

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that combines an indole moiety with a thiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The synthesis and characterization of this compound involve several key steps, including heating under reflux conditions and purification using column chromatography.

Synthesis and Chemical Transformations

The synthesis of N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions that require careful control of reaction conditions, such as temperature and solvent choice. The compound can undergo various chemical transformations, including oxidation and reduction reactions, facilitated by reagents like potassium permanganate and lithium aluminum hydride.

Mechanism of Action and Biological Activity

The mechanism of action for N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The specifics of these interactions can vary widely depending on the target and context of application.

Applications and Future Research Directions

N-(1H-indol-5-yl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide has potential applications in several scientific fields, particularly in medicinal chemistry. Further studies are necessary to fully elucidate its mechanisms and optimize its applications in therapeutic settings. The compound's unique structural features and potential biological activities make it a promising area of research for developing new therapeutic agents.

Comparison with Similar Compounds

Other compounds with similar structural features, such as N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide, also exhibit potential biological activities and are being researched for their therapeutic applications. These compounds often feature indole and thiazole rings, contributing to their diverse chemical properties and biological activities.

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